4-(2-Oxocyclohexyl)-1lambda6-thiomorpholine-1,1-dione
Overview
Description
4-(2-Oxocyclohexyl)-1lambda6-thiomorpholine-1,1-dione is a useful research compound. Its molecular formula is C10H17NO3S and its molecular weight is 231.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-(2-Oxocyclohexyl)-1lambda6-thiomorpholine-1,1-dione, also known as cycloheximide, is the protein synthesis machinery in eukaryotic cells . It specifically interacts with the translocase enzyme , a crucial component of the ribosome .
Mode of Action
Cycloheximide exerts its effects by interfering with the translocation step in protein synthesis . This step involves the movement of two tRNA molecules and mRNA in relation to the ribosome. By blocking this step, cycloheximide effectively halts the elongation phase of protein synthesis in eukaryotic cells .
Biochemical Pathways
Cycloheximide’s action impacts multiple biochemical pathways due to its broad inhibition of protein synthesis. As proteins play a vital role in virtually all cellular processes, the compound’s inhibitory effect can disrupt normal cellular functions and lead to cell growth arrest and cell death .
Result of Action
The primary result of cycloheximide’s action is the inhibition of protein synthesis , leading to cell growth arrest and cell death . This can have various downstream effects depending on the specific cell type and the proteins that are affected by the inhibition of synthesis.
Properties
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)cyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c12-10-4-2-1-3-9(10)11-5-7-15(13,14)8-6-11/h9H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKBECGEGSGOQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)N2CCS(=O)(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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